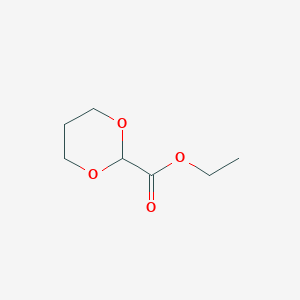

1,3-Dioxane-2-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,3-dioxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUQXVJIBJLCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1OCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598471 | |

| Record name | Ethyl 1,3-dioxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90392-05-5 | |

| Record name | Ethyl 1,3-dioxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1,3-Dioxane-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxane-2-carboxylic acid ethyl ester, a heterocyclic ester, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structural features, including the dioxane ring and the ethyl ester group, provide a versatile scaffold for the construction of more complex molecules. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, presents standardized experimental protocols for their determination, and illustrates the logical workflow of its characterization.

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl 1,3-dioxane-2-carboxylate[1] |

| Synonyms | This compound, Ethyl 1,3-dioxane-2-carboxylate |

| CAS Number | 90392-05-5[1][2][3] |

| Molecular Formula | C₇H₁₂O₄[1][2][3][] |

| Molecular Weight | 160.17 g/mol [1][] |

| InChI | InChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3[1][] |

| InChIKey | XGUQXVJIBJLCQY-UHFFFAOYSA-N[] |

| SMILES | CCOC(=O)C1OCCCO1[3][] |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its purification, storage, and use in chemical reactions.

| Property | Value | Source |

| Appearance | Colorless to light yellow transparent liquid[2] | Guidechem |

| Odor | Light fruity aroma characteristic of esters[2] | Guidechem |

| Boiling Point | 210-212 °C (at normal pressure)[2] | Guidechem |

| 85-87 °C (at 10 mmHg)[2] | Guidechem | |

| Melting Point | Not applicable (liquid at room temperature); Freezing point is approximately -10 °C or below[2] | Guidechem |

| Density | No experimental data found. | |

| Refractive Index | 1.435 (Predicted)[2] | Guidechem |

| Solubility | Readily soluble in organic solvents such as ethanol, ether, and dichloromethane.[2] Slightly soluble in water.[2] | Guidechem |

| Purity | 95%, 95+%[3][] | Sigma-Aldrich, BOC Sciences, Synthonix |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are outlined below. These represent standard methodologies in organic chemistry.

Determination of Boiling Point

The boiling point can be determined by distillation.

-

Apparatus: A standard distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For reduced pressure distillation, a vacuum pump and a manometer are required.

-

Procedure (Atmospheric Pressure):

-

Place a sample of this compound in the round-bottom flask along with a few boiling chips.

-

Assemble the distillation apparatus.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point.

-

-

Procedure (Reduced Pressure):

-

Follow the same procedure as for atmospheric distillation, but connect the apparatus to a vacuum pump.

-

Slowly reduce the pressure to the desired value (e.g., 10 mmHg).

-

Heat the flask and record the boiling point at the recorded pressure.

-

Determination of Refractive Index

The refractive index is measured using a refractometer.

-

Apparatus: An Abbe refractometer or a digital refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C or 25 °C).

-

Read the refractive index from the scale or digital display.

-

Determination of Solubility

Solubility is determined by observing the miscibility of the compound in various solvents.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

Place a small amount (e.g., 10 mg) of this compound into a series of test tubes.

-

Add a small volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, ether, dichloromethane) to each test tube.

-

Vortex the mixture thoroughly.

-

Observe if the compound dissolves completely to form a clear solution.

-

Categorize the solubility as "soluble," "slightly soluble," or "insoluble."

-

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their connectivity.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) and place it in an NMR tube.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule. Key expected peaks would be around 1740 cm⁻¹ for the C=O stretch of the ester and C-O stretches for the dioxane ring and ester.

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight and provides information about the fragmentation pattern of the molecule.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct injection or coupled with a gas chromatograph (GC-MS).

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow from synthesis to physical and chemical characterization.

Safety and Handling

While specific hazard information for this compound is limited, it is prudent to handle it with the care appropriate for a laboratory chemical.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, such as a fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry place away from incompatible materials. One supplier suggests refrigeration for storage.

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound. The tabulated data, standardized experimental protocols, and logical workflow diagram offer a comprehensive framework for researchers and professionals working with this compound. Accurate characterization of its physical properties is a fundamental prerequisite for its successful application in the synthesis of novel molecules with potential applications in drug discovery and development.

References

An In-depth Technical Guide to Ethyl 1,3-Dioxane-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,3-dioxane-2-carboxylate is a heterocyclic organic compound with the chemical formula C₇H₁₂O₄. As a derivative of 1,3-dioxane, it possesses a six-membered ring containing two oxygen atoms, with an ethyl carboxylate group attached at the 2-position. This structure imparts specific chemical properties that make it an interesting building block in organic synthesis and a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, a proposed synthesis protocol, and key characterization data. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Properties

Ethyl 1,3-dioxane-2-carboxylate is characterized by a saturated 1,3-dioxane ring, which adopts a chair conformation to minimize steric strain. The ethyl carboxylate group at the 2-position is a key functional group that can participate in various chemical transformations.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 90392-05-5 |

| Molecular Formula | C₇H₁₂O₄[1] |

| Molecular Weight | 160.17 g/mol [1] |

| IUPAC Name | ethyl 1,3-dioxane-2-carboxylate[1] |

| InChI | InChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3[1] |

| InChIKey | XGUQXVJIBJLCQY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1OCCCO1[1] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | Refrigerator | Sigma-Aldrich |

Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate

While a specific, detailed experimental protocol for the synthesis of ethyl 1,3-dioxane-2-carboxylate is not extensively documented in the available literature, a plausible and efficient method is the acid-catalyzed transesterification of diethyl oxalate with 1,3-propanediol. This reaction is a common and effective way to form cyclic acetals and ketals.

Proposed Experimental Protocol

Reaction Scheme:

Figure 1: Proposed synthesis of ethyl 1,3-dioxane-2-carboxylate.

Materials:

-

1,3-Propanediol

-

Diethyl Oxalate[2]

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene (or another suitable solvent for azeotropic removal of ethanol)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and distillation setup.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,3-propanediol (1.0 eq) and diethyl oxalate (1.2 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).

-

Heat the reaction mixture to reflux. The ethanol formed as a by-product will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of ethanol collected or by thin-layer chromatography (TLC).

-

Once the reaction is complete (no more ethanol is collected), allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl 1,3-dioxane-2-carboxylate.

Spectroscopic Characterization

Detailed, experimentally verified spectra for ethyl 1,3-dioxane-2-carboxylate are not widely published. However, based on its chemical structure, the expected spectroscopic data can be predicted.

Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ |

| ~4.10 | t | 2H | -O-CH₂ - (axial) |

| ~3.90 | dt | 2H | -O-CH₂ - (equatorial) |

| ~4.80 | s | 1H | O-CH -O |

| ~2.00 | m | 2H | -CH₂-CH₂ -CH₂- |

| ~1.30 | t | 3H | -O-CH₂-CH₃ |

Note: The chemical shifts and multiplicities are estimations based on known values for similar 1,3-dioxane and ethyl ester structures.

Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O |

| ~100 | O-C H-O |

| ~68 | -O-C H₂- |

| ~62 | -O-C H₂-CH₃ |

| ~25 | -CH₂-C H₂-CH₂- |

| ~14 | -CH₂-C H₃ |

Note: These are predicted chemical shifts based on the structure.

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1750 | Strong | C=O stretching (ester) |

| ~1200-1000 | Strong | C-O stretching (ester and acetal) |

Note: The IR absorption bands are predicted based on the functional groups present in the molecule.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethyl 1,3-dioxane-2-carboxylate as described in the proposed protocol.

Figure 2: General experimental workflow.

Applications in Research and Development

Derivatives of 1,3-dioxane are valuable intermediates in organic synthesis. They are often used as protecting groups for 1,3-diols and carbonyl compounds. The ester functionality of ethyl 1,3-dioxane-2-carboxylate provides a handle for further chemical modifications, such as reduction, hydrolysis, or amidation, opening avenues for the synthesis of more complex molecules. In the context of drug development, the 1,3-dioxane scaffold can be explored for its potential to interact with biological targets, and its derivatives could be synthesized and screened for various pharmacological activities.

Safety Information

Ethyl 1,3-dioxane-2-carboxylate is classified with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. 1,3-Dioxane-2-carboxylic acid ethyl ester | C7H12O4 | CID 19373168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Ambiguity of CAS 90392-05-5: A Case of Mistaken Identity in Chemical Databases

A comprehensive investigation into the chemical identifier CAS 90392-05-5 reveals a significant degree of ambiguity and a lack of consistent, verifiable data associated with a single, defined molecular entity. This technical guide addresses the challenges in providing spectral and experimental data for this CAS number and clarifies its most likely, albeit unofficial, association with a derivative of the well-known pharmaceutical, Loperamide.

The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. However, research into CAS 90392-05-5 highlights inconsistencies across various chemical databases, making it impossible to definitively assign a single, validated chemical structure to this identifier.

Several online sources link CAS 90392-05-5 to 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide hydrochloride , a compound structurally related to Loperamide Hydrochloride. For instance, PubChem, a comprehensive database of chemical substances, lists this compound with the aforementioned CAS number[1]. This association is further supported by some chemical supplier listings[2][3].

However, this association is not universally consistent. Other databases and commercial listings have linked CAS 90392-05-5 to entirely different chemical structures, including intermediates and unrelated compounds, creating a confusing and unreliable data landscape. This discrepancy underscores the importance of consulting multiple, high-quality data sources when dealing with less common or potentially erroneous CAS numbers.

Given the available evidence, this guide will proceed with the most plausible, though not definitively confirmed, identity for CAS 90392-05-5: the hydrochloride salt of the N,N-dimethyl derivative of a Loperamide precursor. It is crucial for researchers and drug development professionals to be aware of this ambiguity and to verify the identity of any substance labeled with this CAS number through independent analytical methods.

Presumed Structure and Relationship to Loperamide

The chemical structure most frequently associated with CAS 90392-05-5 is depicted below. This molecule shares the core piperidine and diphenylbutanamide moieties with Loperamide. The key difference lies in the amide functionality, where Loperamide has a dimethylamino group, and this compound features a different substitution pattern.

To illustrate the relationship, a logical diagram outlining the connection between the compound and Loperamide is provided.

Figure 1: Structural relationship between the compound associated with CAS 90392-05-5 and Loperamide Hydrochloride.

Spectral Data and Experimental Protocols: A Critical Lack of Information

A thorough search for experimentally derived spectral data (NMR, IR, Mass Spectrometry, UV-Vis) specifically and reliably attributed to CAS 90392-05-5 has proven unsuccessful. The ambiguity surrounding the compound's identity means that no validated spectral datasets are publicly available.

For researchers in possession of a substance labeled with this CAS number, it is imperative to perform full analytical characterization to confirm its structure. The following sections outline the general experimental protocols that would be employed for such a characterization, based on standard practices for organic molecule analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the sample's solubility.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for adequate signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-5 seconds.

-

The resulting spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum, often with proton decoupling (e.g., using a DEPT or APT pulse sequence to aid in distinguishing CH, CH₂, and CH₃ groups).

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended): To unambiguously assign protons and carbons, especially in a complex molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Data Presentation (Hypothetical):

Were data available, it would be presented in a table format as follows:

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |

| δ (ppm) | Multiplicity |

| --- | --- |

| Expected aromatic signals | m |

| Expected aliphatic signals | m |

| Expected piperidine signals | m |

| Expected N,N-dimethyl signals | s |

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the ATR crystal).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Perform a background subtraction.

-

Data Presentation (Hypothetical):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (amide) |

| ~1600, 1490 | Medium-Strong | C=C stretch (aromatic) |

| ~1100 | Strong | C-N stretch |

| ~820 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique (e.g., LC-MS or GC-MS).

-

Ionization: Employ an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like the one .

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

High-Resolution MS (HRMS): To determine the exact mass and elemental composition, perform high-resolution mass spectrometry.

Data Presentation (Hypothetical):

| m/z | Relative Intensity (%) | Assignment |

| Expected [M+H]⁺ | 100 | Protonated molecular ion |

| Expected fragments | Fragmentation pattern corresponding to the loss of specific functional groups |

Conclusion and Recommendations

The chemical identifier CAS 90392-05-5 is not reliably associated with a single, well-characterized compound. While the most probable candidate is a hydrochloride salt of a Loperamide analogue, this identification is not definitive. Consequently, no validated spectral data or detailed experimental protocols for this specific CAS number are available in the public domain.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Exercise Extreme Caution: Do not assume the identity of a substance based solely on the CAS number 90392-05-5.

-

Perform Independent Verification: Any material acquired with this identifier must be subjected to rigorous analytical characterization, including NMR, IR, and MS, to confirm its molecular structure.

-

Consult Reputable Databases: When sourcing chemical information, rely on well-established and curated databases. Be wary of unverified information from online marketplaces or smaller, less-regulated data aggregators.

The case of CAS 90392-05-5 serves as a critical reminder of the importance of data integrity and thorough validation in chemical research and development.

References

- 1. 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide;hydron;chloride | C29H34Cl2N2O2 | CID 57516049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-(P-Chlorophenyl)-4-Hydroxy-N,N-Dimethyl-Alpha,Alpha-Diphenyl-1-Piperidine Butyramide HCl: Properties, Uses, Safety Data & Supplier Guide | China Chemical Manufacturer [chemheterocycles.com]

In-Depth NMR Spectrum Interpretation of 1,3-Dioxane-2-carboxylic acid ethyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Dioxane-2-carboxylic acid ethyl ester. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth interpretation of spectral data, standardized experimental protocols, and visual aids to facilitate understanding.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational models and serve as a reliable reference for the analysis of experimentally obtained spectra.

Predicted ¹H NMR Data

| Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| a | 4.22 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ |

| b | 4.15 | Triplet (t) | 2H | 5.2 | -O-CH₂ -CH₂ (axial) |

| c | 3.95 | Triplet (t) | 2H | 5.2 | -O-CH₂ -CH₂ (equatorial) |

| d | 4.90 | Singlet (s) | 1H | - | -O-CH -O- |

| e | 2.05 | Multiplet (m) | 2H | - | -CH₂-CH₂ -CH₂- |

| f | 1.28 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data

| Label | Chemical Shift (δ) ppm | Assignment |

| 1 | 168.5 | C =O (Ester carbonyl) |

| 2 | 101.5 | -O-C H-O- (Acetal carbon) |

| 3 | 67.0 | -O-C H₂-CH₂- (Dioxane) |

| 4 | 61.5 | -O-C H₂-CH₃ (Ethyl ester) |

| 5 | 25.0 | -CH₂-C H₂-CH₂- (Dioxane) |

| 6 | 14.0 | -O-CH₂-C H₃ (Ethyl ester) |

Interpretation of the NMR Spectra

The predicted ¹H and ¹³C NMR spectra of this compound reveal a set of distinct signals that correspond to the unique chemical environments of the protons and carbons within the molecule.

¹H NMR Spectrum: The proton spectrum is characterized by six distinct signals. The downfield singlet at approximately 4.90 ppm is assigned to the acetal proton (d), which is deshielded by the two adjacent oxygen atoms. The ethyl ester group gives rise to a quartet at 4.22 ppm (a) for the methylene protons adjacent to the oxygen and a triplet at 1.28 ppm (f) for the terminal methyl group, showing the expected coupling. The dioxane ring protons exhibit more complex signals. The axial and equatorial protons on the carbons adjacent to the ring oxygens (C4 and C6) are predicted to be distinct, appearing as triplets around 4.15 ppm (b) and 3.95 ppm (c), respectively. The methylene protons at the C5 position of the dioxane ring are represented by a multiplet at approximately 2.05 ppm (e).

¹³C NMR Spectrum: The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The most downfield signal at 168.5 ppm is characteristic of the ester carbonyl carbon (1). The acetal carbon (2) is also significantly deshielded and appears around 101.5 ppm. The carbons of the dioxane ring are found at 67.0 ppm (3) for the carbons adjacent to the oxygens and 25.0 ppm (5) for the C5 carbon. The ethyl group carbons are observed at 61.5 ppm (4) for the methylene carbon and 14.0 ppm (6) for the methyl carbon.

Experimental Protocols

The following section outlines a standard methodology for the acquisition of NMR spectra for a small organic molecule like this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and its chemical inertness.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): A range of approximately -1 to 13 ppm is typically sufficient for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 scans or more may be necessary to achieve a good signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of approximately 0 to 220 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Logical Flow for NMR Spectrum Interpretation

Caption: Workflow for NMR spectrum interpretation from data acquisition to structure elucidation.

Introduction: The Significance of Dioxane Derivatives and Their Spectroscopic Analysis

An In-depth Technical Guide to the Infrared Spectroscopy of Dioxane Derivatives for Researchers, Scientists, and Drug Development Professionals.

Dioxane, a heterocyclic organic compound, exists as three isomers: 1,2-dioxane, 1,3-dioxane, and 1,4-dioxane. Among these, derivatives of 1,3-dioxane and 1,4-dioxane are of significant interest in the pharmaceutical and chemical industries. They are utilized as solvents, building blocks in organic synthesis, and components of larger molecular structures, including active pharmaceutical ingredients (APIs). Given their prevalence, the precise identification and characterization of these compounds are critical for quality control, reaction monitoring, and regulatory compliance.

Infrared (IR) spectroscopy is a powerful and widely accessible analytical technique that provides detailed information about the molecular structure of a compound.[1][2][3] By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the molecule's functional groups.[3] This "molecular fingerprint" is unique to each compound, making IR spectroscopy an invaluable tool for the structural elucidation and identification of dioxane derivatives.[4][5]

This guide provides a comprehensive overview of the principles and applications of IR spectroscopy for the analysis of dioxane derivatives, with a focus on practical methodologies and data interpretation for professionals in research and drug development.

Fundamentals of Dioxane IR Spectroscopy

The IR spectrum of a dioxane derivative is dominated by the vibrational modes of its core heterocyclic ring and any attached substituents. The key vibrations for the dioxane ring itself are C-H and C-O-C bond vibrations.

-

C-H Vibrations: Like most organic molecules with alkyl groups, dioxane derivatives exhibit C-H stretching vibrations in the region of 3000-2800 cm⁻¹. Bending and deformation vibrations for these C-H bonds appear in the 1480-1365 cm⁻¹ range.[4][5]

-

C-O-C Vibrations: The most characteristic absorptions for the dioxane ring are the strong C-O-C (ether) stretching vibrations. These typically appear in the 1140-1070 cm⁻¹ region and are often prominent features in the spectrum.[4][5]

-

Fingerprint Region: The region of the spectrum from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region.[4][5] This area contains a complex pattern of overlapping signals from various stretching, bending, and twisting vibrations of the molecule's carbon skeleton. While individual peaks in this region can be difficult to assign, the overall pattern is unique to a specific molecule and is crucial for unambiguous identification by comparison to a reference spectrum.[4][5]

The presence of substituents on the dioxane ring will introduce their own characteristic absorption bands (e.g., a strong C=O stretch for a ketone substituent around 1715 cm⁻¹ or a broad O-H stretch for a hydroxyl group around 3300 cm⁻¹). These additional peaks, in conjunction with the dioxane ring vibrations, allow for the complete structural characterization of the derivative.

Quantitative Data: Characteristic Vibrational Frequencies

The following table summarizes the key IR absorption frequencies for 1,3-dioxane and 1,4-dioxane. These values are essential for the initial interpretation of spectra and for identifying the core dioxane structure.

| Vibrational Mode | 1,3-Dioxane [5] | 1,4-Dioxane [4][6] | General Description |

| C-H Stretching | ~3000-2800 cm⁻¹ | ~2965-2849 cm⁻¹ | Stretching of C-H bonds on the ring. Often appears as a group of sharp peaks. |

| CH₂ Deformation/Bending | ~1480-1365 cm⁻¹ | ~1457 cm⁻¹ | Scissoring and wagging motions of the methylene groups in the ring. |

| C-O-C Stretching | ~1140-1070 cm⁻¹ | ~1119 cm⁻¹ | Strong, characteristic asymmetric and symmetric stretching of the ether linkages. This is a key diagnostic peak. |

| Ring Vibrations/C-C Stretch | ~940 cm⁻¹ | ~889 cm⁻¹ | Complex vibrations involving the entire ring structure, contributing to the fingerprint region. |

Experimental Protocols

Acquiring a high-quality IR spectrum requires proper sample preparation and instrument operation. The following protocols outline standard procedures for analyzing liquid and solid dioxane derivatives.

Sample Preparation

The method of sample preparation depends on the physical state of the dioxane derivative.

Protocol for Liquid Samples (Neat Film Method): This method is suitable for pure liquid samples or oils.

-

Materials: Two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[7]

-

Procedure:

-

Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.

-

Place one to two drops of the liquid dioxane derivative onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film that is free of air bubbles.

-

Mount the resulting "sandwich" assembly in the spectrometer's sample holder.

-

Acquire the spectrum.

-

After analysis, clean the plates thoroughly with a suitable dry solvent (e.g., anhydrous chloroform or methylene chloride) and store them in a desiccator.

-

Protocol for Solid Samples (Potassium Bromide - KBr Disc Method): This is a common technique for obtaining the IR spectrum of a solid compound.[8]

-

Materials: Spectroscopic grade KBr (anhydrous), agate mortar and pestle, a pellet press, and a die set.[8]

-

Procedure:

-

Place approximately 1-2 mg of the solid dioxane derivative and 100-200 mg of dry KBr powder into the agate mortar.[8]

-

Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering of the IR beam.

-

Transfer a portion of the powder into the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent disc.[8]

-

Carefully remove the KBr disc from the die and place it in the spectrometer's sample holder.

-

Acquire the spectrum.

-

Data Acquisition and Processing

-

Background Spectrum: First, run a background scan with no sample in the beam path (for KBr, a blank KBr pellet is used as the background). This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Instrument Parameters:

-

Spectral Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is sufficient for most routine analyses.[9]

-

Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Visualizations: Workflows and Relationships

Diagrams created using the DOT language help to visualize the experimental and logical processes in spectroscopic analysis.

Caption: General workflow for the IR spectroscopic analysis of a dioxane derivative.

Caption: Relationship between molecular structure and the corresponding IR spectrum.

Applications in Pharmaceutical Development

FTIR spectroscopy is a rapid, non-destructive, and cost-effective analytical method, making it highly suitable for various applications in the pharmaceutical industry.[1]

-

Identity Confirmation and Quality Control: One of the primary uses of IR spectroscopy is to confirm the identity of incoming raw materials, including dioxane-based solvents or reagents. By comparing the spectrum of an incoming batch to a reference spectrum of a known standard, any discrepancies, contamination, or incorrect material can be quickly identified.

-

Detection of Impurities: In drug manufacturing, 1,4-dioxane is a potential impurity that may arise from certain raw materials or synthesis routes. Regulatory bodies are increasingly scrutinizing its presence in consumer products and pharmaceuticals.[10] While GC/MS is the standard for trace-level quantification, IR spectroscopy can be used as a screening tool to detect higher levels of dioxane as a process-related impurity or residual solvent.

-

Reaction Monitoring: The progress of a chemical reaction involving a dioxane derivative can be monitored by observing the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum over time. For example, if a hydroxyl group on a dioxane derivative is being oxidized to a ketone, one could monitor the disappearance of the broad O-H stretch and the emergence of a sharp C=O stretch.

-

Forced Degradation Studies: FTIR is effective in analyzing the degradation of pharmaceutical products under stress conditions (e.g., acidic, basic, or oxidative environments).[11] By comparing the spectrum of the degraded sample to the original, researchers can identify changes in the functional groups, providing insights into the degradation pathways.[11]

References

- 1. ijnrd.org [ijnrd.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. docbrown.info [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 1,4-Dioxane [webbook.nist.gov]

- 10. agilent.com [agilent.com]

- 11. rjpn.org [rjpn.org]

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of Ethyl 1,3-Dioxane-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical examination of the electron ionization mass spectrometry (EI-MS) fragmentation of ethyl 1,3-dioxane-2-carboxylate. Due to the absence of publicly available experimental mass spectral data for this specific compound, this document leverages established principles of mass spectrometry, including the fragmentation patterns of cyclic ethers and ethyl esters, to predict the primary fragmentation pathways. This guide offers a generic experimental protocol for acquiring the mass spectrum of ethyl 1,3-dioxane-2-carboxylate and presents a hypothesized data table of major fragment ions and their predicted relative abundances. The core of this paper is a detailed, visualized fragmentation pathway generated using Graphviz, providing a logical framework for the dissociation of the parent molecule. This document serves as a valuable resource for researchers in predicting and interpreting the mass spectra of related heterocyclic compounds.

Introduction

Ethyl 1,3-dioxane-2-carboxylate is a heterocyclic compound of interest in various fields of chemical research, including organic synthesis and medicinal chemistry. Mass spectrometry is an indispensable analytical technique for the structural elucidation of such molecules. Understanding the fragmentation patterns under electron ionization is crucial for the identification and characterization of this and related compounds in complex matrices. This guide aims to provide a comprehensive theoretical framework for the EI-MS fragmentation of ethyl 1,3-dioxane-2-carboxylate, addressing the current gap in available experimental data.

Theoretical Principles of Fragmentation

The fragmentation of ethyl 1,3-dioxane-2-carboxylate under electron ionization is predicted to be governed by the functional groups present: the 1,3-dioxane ring and the ethyl carboxylate moiety.

-

1,3-Dioxane Ring Fragmentation: Cyclic ethers, upon ionization, typically undergo initial cleavage at one of the oxygen atoms. This is often followed by α-cleavage, which is the scission of a bond adjacent to the oxygen atom, leading to the opening of the ring. Subsequent fragmentations can involve the loss of small neutral molecules such as formaldehyde (CH₂O) or ethylene (C₂H₄).

-

Ethyl Ester Fragmentation: Ethyl esters exhibit characteristic fragmentation patterns, including:

-

Loss of the ethoxy group (-OCH₂CH₃): This results in the formation of an acylium ion.

-

Loss of an ethyl radical (-CH₂CH₃): This leads to the formation of a protonated carboxylic acid.

-

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a γ-hydrogen on a flexible chain, it is a common pathway for longer-chain esters.

-

Cleavage of the C-C bond alpha to the carbonyl group.

-

Proposed Fragmentation Pathway of Ethyl 1,3-Dioxane-2-Carboxylate

The molecular ion of ethyl 1,3-dioxane-2-carboxylate ([C₇H₁₂O₄]⁺˙) has a molecular weight of 160.17 g/mol . The proposed fragmentation cascade is initiated by the ionization of one of the oxygen atoms in the 1,3-dioxane ring, which is a common initiation site in such molecules.

In-Depth Technical Guide: Solubility Profile of 1,3-Dioxane-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxane-2-carboxylic acid ethyl ester is a heterocyclic compound with potential applications in pharmaceutical and agrochemical synthesis. Its structural features, including the dioxane ring and the ethyl ester group, impart specific physicochemical properties that are critical for its use as an intermediate in organic synthesis.[] A thorough understanding of its solubility profile is paramount for effective reaction design, purification, and formulation in drug development processes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a detailed experimental protocol for its quantitative determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties provide a foundational understanding of its expected behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | Colorless to light yellow transparent liquid | [3] |

| Boiling Point | 210-212 °C (at normal pressure) | [3] |

| Computed LogP | 0.5 | [2] |

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, qualitative descriptions and predictions based on its chemical structure provide valuable insights into its solubility behavior.

| Solvent | Qualitative Solubility | Rationale |

| Water | Slightly soluble | The ester group possesses weak polarity, and the cyclic diether (dioxane) structure can participate in hydrogen bonding to a limited extent. The computed LogP of 0.5 suggests a degree of water solubility.[2][3] |

| Ethanol | Easily soluble | As a polar protic solvent, ethanol can effectively solvate the ester and dioxane functionalities.[3] |

| Diethyl Ether | Easily soluble | The compound's overall low polarity and the presence of ether linkages in its structure favor solubility in this common organic solvent.[3] |

| Dichloromethane | Easily soluble | This polar aprotic solvent is effective at dissolving a wide range of organic compounds, including esters.[3] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from general methods for determining the solubility of organic compounds.[4]

4.1. Materials

-

This compound (purity ≥ 95%)

-

Selected solvents (e.g., water, ethanol, diethyl ether, dichloromethane) of analytical grade

-

Small, sealable glass vials or test tubes

-

Analytical balance (± 0.0001 g)

-

Calibrated micropipettes

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial containing a known volume (e.g., 5 mL) of the selected solvent. The excess solute should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solute to settle.

-

For fine suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes to achieve clear separation of the liquid and solid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a calibrated micropipette.

-

Transfer the aliquot to a pre-weighed volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in g/100 mL using the following formula:

S ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

4.3. Experimental Workflow Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility, a logical relationship exists between the physicochemical properties of the solute and solvent and the resulting solubility. This can be visualized as follows:

Caption: Factors influencing the solubility of this compound.

Conclusion

While precise quantitative solubility data for this compound remains to be extensively documented, its structural characteristics suggest good solubility in common organic solvents and slight solubility in water. The provided experimental protocol offers a robust framework for researchers to determine these values quantitatively. A comprehensive understanding of the solubility profile is essential for optimizing its use in synthetic chemistry and for the development of novel pharmaceuticals and agrochemicals. Further research to establish a detailed quantitative solubility database across a range of solvents and temperatures is highly recommended.

References

Thermal Stability of 1,3-Dioxane-2-carboxylic acid ethyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1,3-Dioxane-2-carboxylic acid ethyl ester. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information on the thermal behavior of structurally related 1,3-dioxane derivatives and ethyl esters. It outlines potential decomposition pathways and provides detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to determine the precise thermal properties of this compound. The information herein is intended to guide handling, storage, and formulation development involving this compound.

Introduction

This compound is a cyclic acetal ester with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Understanding the thermal stability of this molecule is paramount for ensuring its safe handling, establishing appropriate storage conditions, and predicting its behavior during chemical reactions and formulation processes at elevated temperatures. This guide addresses the current knowledge gap by providing a detailed analysis based on related chemical structures and standardized analytical procedures.

General Thermal Stability of 1,3-Dioxane Derivatives

The 1,3-dioxane ring is a six-membered saturated heterocycle containing two oxygen atoms. Generally, the 1,3-dioxane structure is stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents. However, it is susceptible to degradation under acidic conditions, which can catalyze the hydrolysis of the acetal functionality.

Thermal Behavior of Structurally Related Compounds

To approximate the thermal stability of this compound, it is useful to examine data from analogous structures, such as substituted 1,3-dioxolanes (five-membered ring analogues) and other organic esters. The following table summarizes decomposition data for relevant compounds.

| Compound Name | Structure | Decomposition Temperature (°C) | Analytical Method | Reference |

| 2-Methyl-1,3-dioxolane | 459-490 (working temperature range for kinetic studies) | Gas-phase pyrolysis | ||

| 2,2-Dimethyl-1,3-dioxolane | 459-490 (working temperature range for kinetic studies) | Gas-phase pyrolysis | ||

| Ethyl Acetate | Onset of decomposition often cited above 400 °C in pyrolysis studies | Pyrolysis | General literature |

Note: The decomposition temperatures listed are from various experimental setups and should be considered as indicative rather than absolute values for direct comparison.

Potential Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several pathways, primarily involving the cleavage of the 1,3-dioxane ring and reactions of the ethyl ester group. Based on established mechanisms for the pyrolysis of cyclic acetals and esters, two plausible decomposition routes are proposed below.

Caption: Plausible decomposition pathway involving initial ring opening.

Caption: Alternative pathway initiated by ester pyrolysis.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures.

Objective: To determine the onset and peak decomposition temperatures of this compound.

Apparatus:

-

Thermogravimetric Analyzer

-

High-purity nitrogen or argon gas supply

-

Analytical balance

-

Aluminum or platinum sample pans

Procedure:

-

Sample Preparation:

-

Tare an appropriate TGA sample pan (e.g., aluminum for temperatures up to 600 °C, platinum for higher temperatures) on an analytical balance.

-

Using a micropipette, dispense 5-10 mg of this compound into the pan. Record the exact mass.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Method:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample mass (or percentage of initial mass) as a function of temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

The temperature at the maximum rate of mass loss can be determined from the first derivative of the TGA curve (DTG curve).

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures and enthalpies of transitions.

Objective: To determine the boiling point, and the enthalpy of vaporization and decomposition of this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

High-purity nitrogen or argon gas supply

-

Hermetically sealed aluminum pans and lids

-

Crimping press

Procedure:

-

Sample Preparation:

-

Tare a hermetically sealable aluminum pan and lid.

-

Dispense 2-5 mg of this compound into the pan.

-

Hermetically seal the pan using a crimping press. This is crucial to prevent evaporation before boiling or decomposition.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sealed sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Method:

-

Equilibrate the sample at 0 °C.

-

Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The boiling point will appear as a sharp endothermic peak. The onset of this peak is typically taken as the boiling temperature.

-

Any exothermic or endothermic events at higher temperatures may correspond to decomposition.

-

The enthalpy of each transition (ΔH) can be calculated by integrating the area of the corresponding peak.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data on the thermal stability of this compound is not extensively documented, an analysis of its structural components—the 1,3-dioxane ring and the ethyl ester group—provides a strong basis for predicting its behavior. The compound is expected to be stable under neutral and basic conditions at moderate temperatures but may degrade at elevated temperatures or in the presence of strong acids. The provided TGA and DSC protocols offer a robust framework for researchers to experimentally determine the precise thermal stability profile of this compound, ensuring its safe and effective use in research and development.

An In-depth Technical Guide to the Reactivity of the Dioxane Ring in Ethyl 1,3-Dioxane-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,3-dioxane-2-carboxylate is a heterocyclic compound featuring a six-membered dioxane ring substituted at the C2 position with an ethyl carboxylate group. The reactivity of this molecule is governed by the interplay between the acetal functionality of the dioxane ring and the ester group. The 1,3-dioxane ring, a cyclic acetal, is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.[1][2] The ethyl ester group, on the other hand, is prone to hydrolysis under both acidic and basic conditions and can react with a variety of nucleophiles. This guide provides a comprehensive overview of the synthesis, stability, and reactivity of the dioxane ring in ethyl 1,3-dioxane-2-carboxylate, with a focus on providing detailed experimental protocols and quantitative data where available.

Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate

The synthesis of ethyl 1,3-dioxane-2-carboxylate typically involves the condensation of a glyoxylic acid derivative with 1,3-propanediol. A common and efficient method is the acid-catalyzed acetalization of ethyl glyoxylate with 1,3-propanediol.

Experimental Protocol: Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate

Materials:

-

Ethyl glyoxylate (1.0 eq)

-

1,3-Propanediol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

A solution of ethyl glyoxylate (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 1,3-dioxane-2-carboxylate.

A similar procedure has been reported for the synthesis of other 1,3-dioxane derivatives from aldehydes and 1,3-diols in good yields.[2]

Caption: Experimental workflow for the synthesis of ethyl 1,3-dioxane-2-carboxylate.

Stability of the Dioxane Ring

The stability of the 1,3-dioxane ring is pH-dependent, a characteristic feature of acetals.

-

Basic and Neutral Conditions: The dioxane ring is highly stable in neutral and basic media, making it an effective protecting group for carbonyl compounds or 1,3-diols during reactions involving strong bases or nucleophiles.[1]

-

Acidic Conditions: Under acidic conditions, the acetal linkage is labile and undergoes hydrolysis to regenerate the parent carbonyl compound (glyoxylic acid) and 1,3-propanediol. The presence of the electron-withdrawing carboxylate group at the C2 position may influence the rate of this hydrolysis.

Quantitative Data on Stability

Reactivity of Ethyl 1,3-Dioxane-2-Carboxylate

The reactivity of the title compound can be categorized into reactions involving the dioxane ring and those involving the ethyl ester functionality.

Reactions Involving the Dioxane Ring

The primary reaction of the 1,3-dioxane ring is acid-catalyzed hydrolysis, as discussed under stability. Other reactions, such as reductive cleavage, can also occur under specific conditions.

Acid-Catalyzed Hydrolysis of the Dioxane Ring

Caption: Mechanism of acid-catalyzed hydrolysis of the dioxane ring.

Reactions Involving the Ethyl Ester Group

The ethyl ester group undergoes typical ester reactions, including hydrolysis, transesterification, reduction, and reaction with organometallic reagents.

Base-Catalyzed Hydrolysis (Saponification)

The ester is readily hydrolyzed under basic conditions to yield the corresponding carboxylate salt and ethanol.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

-

Ethyl 1,3-dioxane-2-carboxylate (1.0 eq)

-

Sodium hydroxide (1.1 eq)

-

Ethanol/Water mixture (e.g., 1:1)

-

Dilute hydrochloric acid

-

Standard glassware for reflux and extraction

Procedure:

-

Ethyl 1,3-dioxane-2-carboxylate is dissolved in an ethanol/water mixture.

-

A solution of sodium hydroxide (1.1 eq) in water is added.

-

The mixture is heated to reflux and the reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

-

The product, 1,3-dioxane-2-carboxylic acid, is extracted with a suitable organic solvent (e.g., ethyl acetate), dried, and the solvent is evaporated.

Caption: Mechanism of base-catalyzed hydrolysis of the ester group.

Quantitative Data on Ester Hydrolysis

While specific rate constants for the hydrolysis of ethyl 1,3-dioxane-2-carboxylate are not available, a comparison with other esters can provide an estimate of its reactivity. The rate of hydrolysis is influenced by steric and electronic factors. The presence of the dioxane ring may exert some steric hindrance, but the electronic effect of the two oxygen atoms could influence the electrophilicity of the carbonyl carbon.

Table 1: Comparison of Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Various Ethyl Esters at 25 °C

| Ester | kOH- (M-1s-1) | Reference |

| Ethyl Acetate | 0.11 | [3] |

| Ethyl Benzoate | 0.0078 | [3] |

| Ethyl 1,3-Dioxane-2-carboxylate | (Estimate) | - |

Note: The value for ethyl 1,3-dioxane-2-carboxylate is an estimate and would need to be determined experimentally.

Reduction

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). The dioxane ring is stable to these conditions.

Experimental Protocol: Reduction with LiAlH4

Materials:

-

Ethyl 1,3-dioxane-2-carboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH4) (1.0-1.5 eq)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous sodium sulfate solution

-

Standard glassware for reactions under anhydrous conditions

Procedure:

-

A solution of ethyl 1,3-dioxane-2-carboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 in anhydrous diethyl ether at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield (1,3-dioxan-2-yl)methanol.

Reaction with Grignard Reagents

The ester can react with two equivalents of a Grignard reagent to form a tertiary alcohol. The dioxane ring remains intact.

Experimental Protocol: Reaction with a Grignard Reagent

Materials:

-

Ethyl 1,3-dioxane-2-carboxylate (1.0 eq)

-

Grignard reagent (e.g., Phenylmagnesium bromide) (2.2 eq)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for reactions under anhydrous conditions

Procedure:

-

A solution of ethyl 1,3-dioxane-2-carboxylate in anhydrous diethyl ether is added dropwise to a solution of the Grignard reagent in diethyl ether at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C and then at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography.

Caption: Summary of the main reaction pathways for ethyl 1,3-dioxane-2-carboxylate.

Conclusion

The reactivity of ethyl 1,3-dioxane-2-carboxylate is characterized by the distinct chemical properties of its two functional groups. The 1,3-dioxane ring serves as a robust protecting group in neutral to basic conditions but is readily cleaved by acid. The ethyl ester group, conversely, is susceptible to both acidic and basic hydrolysis and can be transformed into a variety of other functional groups through reduction or reaction with organometallic reagents. This dual reactivity allows for selective manipulation of either the dioxane ring or the ester group by careful choice of reaction conditions, making ethyl 1,3-dioxane-2-carboxylate a versatile building block in organic synthesis. For professionals in drug development, understanding these reactivity patterns is crucial for the design of synthesis routes and the prediction of potential metabolic pathways.

References

The Versatile Chiral Synthon: A Technical Guide to 1,3-Dioxane-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, or synthons, serve as invaluable starting materials for the stereoselective synthesis of complex molecular architectures. Among these, the 1,3-dioxane scaffold has emerged as a privileged structure, offering conformational rigidity and diverse functionalization possibilities. This technical guide focuses on ethyl 1,3-dioxane-2-carboxylate, a versatile precursor for generating chiral intermediates with significant potential in medicinal chemistry.

Introduction to 1,3-Dioxane-2-carboxylic acid ethyl ester as a Chiral Building Block

Ethyl 1,3-dioxane-2-carboxylate is a heterocyclic ester that, in its chiral form, provides a valuable platform for the synthesis of stereochemically defined molecules. The chirality is typically introduced at the C2 position, creating a stereogenic center that can direct the stereochemical outcome of subsequent reactions. The 1,3-dioxane ring itself can act as a protecting group for 1,3-diols or as a key pharmacophoric element that influences the biological activity of the final compound.

Diastereoselective Synthesis: The Gateway to Chiral 1,3-Dioxane-2-carboxylates

A key strategy for obtaining enantiomerically enriched 1,3-dioxane-2-carboxylates is through the diastereoselective acetalization of α-keto esters with chiral 1,3-diols. This approach effectively transfers the chirality from a readily available chiral auxiliary (the diol) to the C2 position of the newly formed dioxane ring.

One notable method involves the reaction of pyruvate esters with chiral 1,3-butanediol. The stereochemical outcome of this reaction can be influenced by the reaction conditions, allowing for the selective formation of either the (2R, 4R) or (2S, 4R) diastereomer.

Quantitative Data for Diastereoselective Acetalization

| Entry | α-Keto Ester | Chiral Diol | Conditions | Major Diastereomer | Diastereomeric Ratio (dr) |

| 1 | Methyl pyruvate | (R)-1,3-Butanediol | Thermodynamic (reflux) | (2R, 4R) | 95:5 |

| 2 | Methyl pyruvate | (R)-1,3-Butanediol | Kinetic (-78 °C) | (2S, 4R) | 85:15 |

| 3 | Methyl phenylglyoxylate | (R)-1,3-Butanediol | Thermodynamic (reflux) | (2R, 4R) | >99:1 |

Data is representative of typical diastereoselective acetalization reactions.

Experimental Protocols

General Procedure for Thermodynamic Diastereoselective Acetalization

Objective: To synthesize (2R, 4R)-2-methoxycarbonyl-2,4-dimethyl-1,3-dioxane.

Materials:

-

Methyl pyruvate

-

(R)-1,3-Butanediol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of (R)-1,3-butanediol (1.0 eq) in toluene, add methyl pyruvate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (2R, 4R) diastereomer.

General Procedure for Kinetic Diastereoselective Acetalization

Objective: To synthesize (2S, 4R)-2-methoxycarbonyl-2,4-dimethyl-1,3-dioxane.

Materials:

-

Methyl pyruvate

-

(R)-1,3-Butanediol

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)

-

Dichloromethane (anhydrous)

-

Standard glassware for reactions at low temperatures

Procedure:

-

Dissolve (R)-1,3-butanediol (1.0 eq) and methyl pyruvate (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a catalytic amount of TMSOTf dropwise.

-

Stir the reaction at -78 °C for the specified time, monitoring by TLC.

-

Quench the reaction at -78 °C by adding triethylamine.

-

Allow the mixture to warm to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (2S, 4R) diastereomer.

Application in Drug Development: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)

Chiral 1,3-dioxane-2-carboxylic acid derivatives have shown promise as potent and selective agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα subtype. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, making them important targets for the treatment of metabolic diseases such as dyslipidemia and type 2 diabetes.

The stereochemistry of the 1,3-dioxane core can significantly influence the binding affinity and selectivity of these compounds for different PPAR subtypes. The chiral 1,3-dioxane-2-carboxylic acid moiety serves as a key structural element that can be elaborated to interact with the ligand-binding domain of the receptor.

Logical Workflow for Drug Discovery

Caption: From chiral building block to drug candidate.

PPARα Signaling Pathway

An In-depth Technical Guide to the Stereochemistry of Substituted 1,3-Dioxane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of substituted 1,3-dioxane derivatives, a class of compounds with significant applications in organic synthesis and medicinal chemistry. The guide covers the fundamental principles of their conformational analysis, including steric and stereoelectronic effects, and details methods for their synthesis and stereochemical characterization. Furthermore, it explores their burgeoning role in drug development as modulators of key biological targets such as NMDA receptors and P-glycoprotein. This document is intended to be a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of 1,3-dioxane-based molecules.

Introduction

The 1,3-dioxane ring is a six-membered saturated heterocycle containing two oxygen atoms at the 1- and 3-positions.[1] This structural motif is found in various natural products and has been extensively utilized as a protective group for 1,3-diols and carbonyl compounds in organic synthesis. The stereochemical arrangement of substituents on the 1,3-dioxane ring profoundly influences its chemical and physical properties, as well as its biological activity. A thorough understanding of the stereochemistry of these derivatives is therefore crucial for their effective application, particularly in the rational design of new therapeutic agents. This guide will delve into the core principles governing the three-dimensional structure of substituted 1,3-dioxanes and their implications for drug discovery and development.

Conformational Analysis

The 1,3-dioxane ring predominantly adopts a chair conformation, similar to cyclohexane. However, the presence of the two oxygen atoms introduces significant differences in bond lengths, bond angles, and torsional barriers, which in turn affect the conformational preferences of substituents.

The Chair Conformation and Ring Inversion

The chair form of 1,3-dioxane is the most stable conformation, with a significant energy barrier to ring inversion to the twist-boat or other flexible forms.[2] The energy barrier for this process has been studied using computational methods.[3][4] Substituents on the ring can occupy either axial or equatorial positions, and the relative stability of these conformers is a key aspect of their stereochemistry.

A-Values and Conformational Preferences of Substituents

The conformational preference of a substituent for the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers.[5] A larger A-value indicates a stronger preference for the equatorial position. While A-values are extensively tabulated for cyclohexane, data for 1,3-dioxanes are also available and show some key differences. For instance, 5-alkyl substituents in 1,3-dioxane generally exhibit a smaller equatorial preference than in cyclohexane.[6] The determination of A-values is often achieved by measuring the equilibrium between cis and trans isomers of appropriately substituted 1,3-dioxanes.[7]

Table 1: Conformational Energies (A-Values) for Substituents in Cyclohexane (for comparison)